molecular formula C11H16N6 B1488599 1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine CAS No. 2097993-64-9

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

Cat. No.: B1488599
CAS No.: 2097993-64-9
M. Wt: 232.29 g/mol
InChI Key: QFCHFWKZAPFUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H16N6 and its molecular weight is 232.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of action

    Compounds in the 1,2,4-triazolo[4,3-a]pyrimidine class have been found to exhibit various biological activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Biochemical Analysis

Biochemical Properties

1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been reported to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets . Additionally, it inhibits the ERK signaling pathway by binding to key components such as c-Raf and MEK1/2, leading to decreased phosphorylation and activation of ERK1/2 . These interactions result in altered gene expression, reduced cell proliferation, and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and the ERK signaling pathway, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound exhibits a dose-dependent inhibition of CDK2 and the ERK signaling pathway, with higher doses resulting in more pronounced effects on cell cycle arrest and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble conjugates that are excreted in the urine . The compound’s metabolism can affect its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution within cells is influenced by factors such as membrane permeability and binding affinity to intracellular targets.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and signaling molecules . It may also be transported to specific subcellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals may direct the compound to specific organelles or compartments within the cell.

Properties

IUPAC Name

1-(7-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-5-10(16-4-3-8(12)6-16)17-7-13-15-11(17)14-9/h5,7-8H,2-4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCHFWKZAPFUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NN=CN2C(=C1)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 3
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 4
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 5
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Reactant of Route 6
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.